molecular formula C17H16Cl2N4OS B12134201 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12134201
M. Wt: 395.3 g/mol
InChI Key: PZMKRVCVNWVQPV-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium thiolate to form the corresponding thioether. This intermediate is then reacted with 3-ethoxybenzaldehyde in the presence of a base to form the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate large-scale production requirements.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
  • 3-(2,4-Dichlorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole
  • 3-Methyl-4-(methylthio)phenyl N-(3,4-dichlorophenyl)carbamate

Uniqueness

3-[(3,4-Dichlorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dichlorophenyl and ethoxyphenyl groups, along with the triazole core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H16Cl2N4OS

Molecular Weight

395.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16Cl2N4OS/c1-2-24-13-5-3-4-12(9-13)16-21-22-17(23(16)20)25-10-11-6-7-14(18)15(19)8-11/h3-9H,2,10,20H2,1H3

InChI Key

PZMKRVCVNWVQPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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